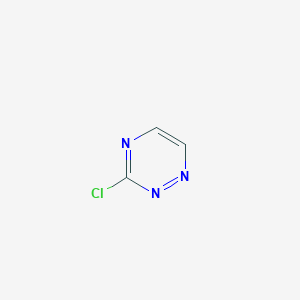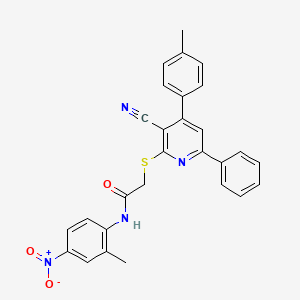
5-Bromo-2-chloro-4-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-iodopyrimidine is a halogenated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of bromine, chlorine, and iodine atoms in the pyrimidine ring makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the stepwise halogenation of pyrimidine derivatives. For example, starting with 2-hydroxypyrimidine, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom. This is followed by chlorination using phosphorus oxychloride (POCl3) to replace the hydroxyl group with a chlorine atom. Finally, iodination can be achieved using hydroiodic acid (HI) or iodine in the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds with aryl or alkynyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for nucleophilic substitution reactions.
Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are used in cross-coupling reactions.
Major Products Formed
Substituted Pyrimidines: Various substituted pyrimidines can be synthesized by replacing the halogen atoms with different functional groups.
Bipyrimidines: Cross-coupling reactions can lead to the formation of bipyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-chloro-4-iodopyrimidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of nucleic acid interactions and as a building block for nucleoside analogs.
Medicine: It is involved in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-iodopyrimidine involves its reactivity due to the presence of halogen atoms. These atoms can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 5-Chloro-2-iodopyrimidine
- 5-Bromo-2-chloropyrimidine
Uniqueness
5-Bromo-2-chloro-4-iodopyrimidine is unique due to the presence of three different halogen atoms in the pyrimidine ring. This unique combination of halogens provides distinct reactivity and versatility in chemical synthesis compared to other similar compounds .
Properties
Molecular Formula |
C4HBrClIN2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-iodopyrimidine |
InChI |
InChI=1S/C4HBrClIN2/c5-2-1-8-4(6)9-3(2)7/h1H |
InChI Key |
BRDGEYFSSXVEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


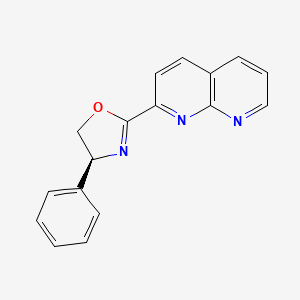
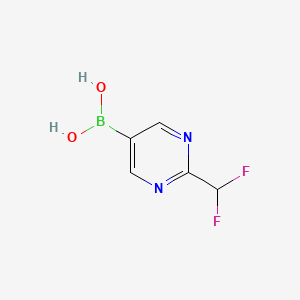
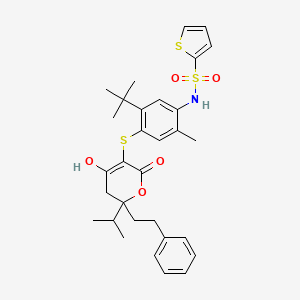
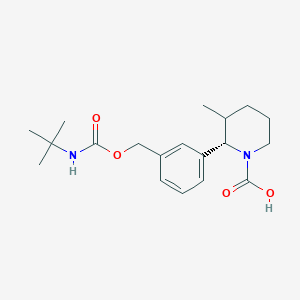



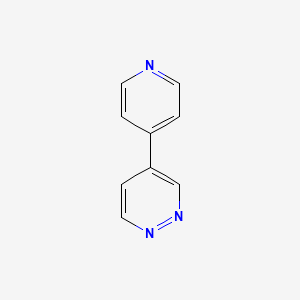
![Methyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B11772896.png)
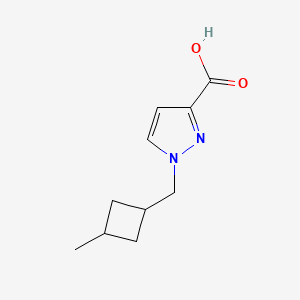
![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
